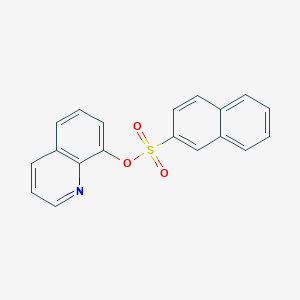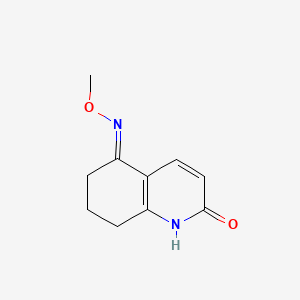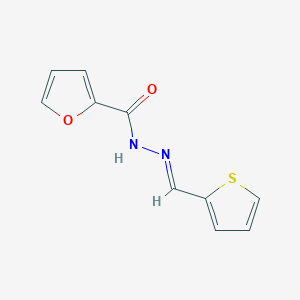
Quinolin-8-yl naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl naphthalene-2-sulfonate is a complex organic compound that combines the structural features of quinoline and naphthalene sulfonate. Quinoline is a nitrogen-based heterocyclic aromatic compound, while naphthalene sulfonate is a sulfonated derivative of naphthalene. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl naphthalene-2-sulfonate typically involves the reaction of quinoline derivatives with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using bases like sodium hydroxide or electrophilic substitution using reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-yl naphthalene-2-sulfonic acid, while reduction may produce quinolin-8-yl naphthalene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of quinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various applications in medicinal and industrial chemistry.
Naphthalene-2-sulfonate: A sulfonated derivative of naphthalene used in the production of dyes and pigments.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Uniqueness
Quinolin-8-yl naphthalene-2-sulfonate is unique due to its combined structural features of quinoline and naphthalene sulfonate, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61430-89-5 |
|---|---|
Molekularformel |
C19H13NO3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
quinolin-8-yl naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,17-11-10-14-5-1-2-6-16(14)13-17)23-18-9-3-7-15-8-4-12-20-19(15)18/h1-13H |
InChI-Schlüssel |
LIVYRCFRPZEPCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)

![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)

![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
